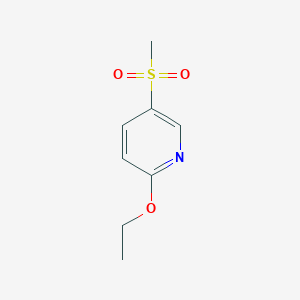
Nicofurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NICOFURATE, also known as Nifuratel, is a nitrofuran derivative used primarily as an antiprotozoal and antifungal agent. It is effective against a broad spectrum of microorganisms, including bacteria, fungi, and protozoa. This compound is commonly used in the treatment of infections in the genito-urinary tract, such as vaginitis and urinary tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NICOFURATE involves the reaction of 5-nitro-2-furaldehyde with 1,3-oxazolidin-2-one in the presence of a base. The reaction proceeds through a condensation mechanism, forming the nitrofuran ring structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
NICOFURATE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The nitro group in this compound can be reduced to an amino group.
Substitution: This compound can undergo substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Oxidized metabolites of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
NICOFURATE has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying nitrofuran chemistry and reactions.
Biology: Investigated for its antimicrobial properties and effects on various microorganisms.
Medicine: Used in the treatment of infections, particularly in the genito-urinary tract.
Industry: Employed in the development of new antimicrobial agents and formulations
Mechanism of Action
NICOFURATE exerts its effects by interfering with the metabolic processes of microorganisms. It inhibits the synthesis of nucleic acids and proteins, leading to cell death. The compound targets various molecular pathways, including the inhibition of enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used primarily as an antibiotic for urinary tract infections.
Furazolidone: A nitrofuran used to treat bacterial and protozoal infections.
Nitrofurazone: Used as a topical antibacterial agent
Uniqueness of NICOFURATE
This compound is unique due to its broad spectrum of activity against bacteria, fungi, and protozoa. It is particularly effective in treating mixed infections where the causative agent is not clearly identified. Additionally, this compound has a favorable safety profile with minimal side effects .
Properties
CAS No. |
4397-91-5 |
|---|---|
Molecular Formula |
C35H28N4O11 |
Molecular Weight |
680.6 g/mol |
IUPAC Name |
[(2R,3R,4S)-4-(4-methoxycarbonyl-5-methylfuran-2-yl)-2,3,4-tris(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C35H28N4O11/c1-21-26(35(44)45-2)15-27(47-21)29(49-33(42)24-9-5-13-38-18-24)30(50-34(43)25-10-6-14-39-19-25)28(48-32(41)23-8-4-12-37-17-23)20-46-31(40)22-7-3-11-36-16-22/h3-19,28-30H,20H2,1-2H3/t28-,29-,30-/m1/s1 |
InChI Key |
BNYZXONJFQJYPC-IDZRBWSNSA-N |
SMILES |
CC1=C(C=C(O1)C(C(C(COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C(=O)OC |
Isomeric SMILES |
CC1=C(C=C(O1)[C@H]([C@@H]([C@@H](COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C(=O)OC |
Canonical SMILES |
CC1=C(C=C(O1)C(C(C(COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Phenyl-1-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1629131.png)

![3-Ethoxy-4-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1629134.png)








